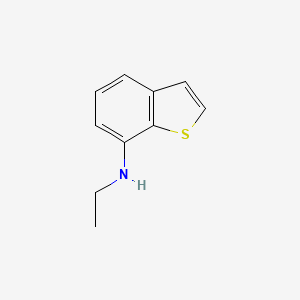
N-Ethyl-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-benzothiophen-7-amine is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve the use of metal catalysts and elaborate starting materials. The construction of benzothiophene motifs typically requires harsh reaction conditions, which can reduce the efficiency of existing protocols. Developing novel and green methods for the synthesis of functional benzothiophene derivatives is highly desirable .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-benzothiophen-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzothiophene-1,1-dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiophene derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include benzothiophene-1,1-dioxide derivatives, reduced benzothiophene derivatives, and various substituted benzothiophenes depending on the specific reagents and conditions used .
Scientific Research Applications
N-Ethyl-1-benzothiophen-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-Ethyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes and modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-1-benzothiophen-7-amine include other benzothiophene derivatives such as:
- Benzothiophene-1,1-dioxide
- 3-Substituted benzothiophenes
- Multisubstituted benzothiophenes
Uniqueness
This compound is unique due to its specific ethyl and amine substitutions on the benzothiophene ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzothiophene derivatives .
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-ethyl-1-benzothiophen-7-amine |
InChI |
InChI=1S/C10H11NS/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7,11H,2H2,1H3 |
InChI Key |
DCENYEOCDAVFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)

![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
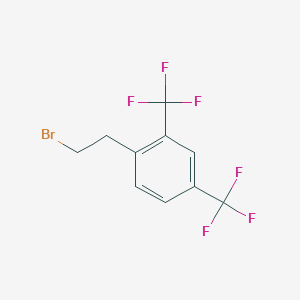
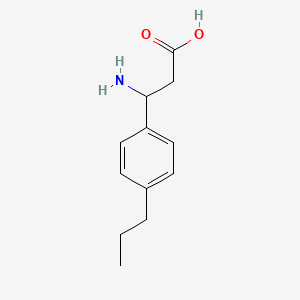

![(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
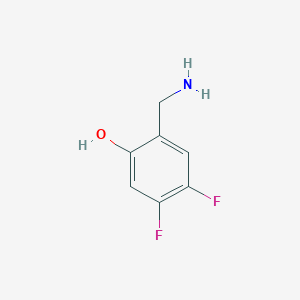
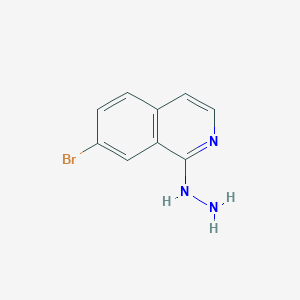
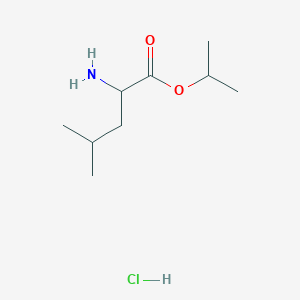

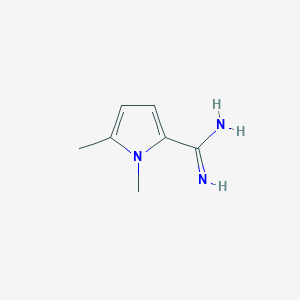
![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
